molecular formula C19H11Cl2F3N2O2 B5403216 N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B5403216
M. Wt: 427.2 g/mol
InChI Key: BIBITSJVTPEPOO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 3,4-dichlorophenol with an appropriate halogenating agent to form the dichlorophenoxy intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with Pyridine Carboxamide: The final step involves coupling the dichlorophenoxy-trifluoromethyl intermediate with pyridine-3-carboxamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-5-(trifluoromethyl)pyridine: A related compound used as an intermediate in the synthesis of various agrochemicals.

    Fluazifop-butyl: Another trifluoromethyl-containing compound used as a herbicide.

Uniqueness

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N2O2/c20-14-5-4-13(9-15(14)21)28-17-6-3-12(19(22,23)24)8-16(17)26-18(27)11-2-1-7-25-10-11/h1-10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBITSJVTPEPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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